Cas no 1117704-94-5 ((2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate)

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate 化学的及び物理的性質
名前と識別子
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- [2-(2-Thienyl)-4-oxazolyl]methyl 2-(4-formylphenoxy)acetate
- Z25125908
- AKOS030649120
- [2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL 2-(4-FORMYLPHENOXY)ACETATE
- EN300-1188993
- (2-thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate
- 1117704-94-5
- (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate
-
- インチ: 1S/C17H13NO5S/c19-8-12-3-5-14(6-4-12)21-11-16(20)22-9-13-10-23-17(18-13)15-2-1-7-24-15/h1-8,10H,9,11H2
- InChIKey: DZVLUMOTLQTCFJ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1=NC(=CO1)COC(COC1C=CC(C=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 343.05144369g/mol
- どういたいしつりょう: 343.05144369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.356±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 541.1±60.0 °C(Predicted)
- 酸性度係数(pKa): -0.73±0.12(Predicted)
(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1188993-50mg |
1117704-94-5 | 90.0% | 50mg |
$212.0 | 2023-10-03 | ||
Enamine | EN300-1188993-0.05g |
1117704-94-5 | 90% | 0.05g |
$212.0 | 2023-07-10 |
(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetateに関する追加情報
Comprehensive Analysis of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate (CAS No. 1117704-94-5): Properties, Applications, and Innovations
The compound (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate (CAS No. 1117704-94-5) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. With its unique structural features, including a thiophene ring, an oxazole moiety, and a formylphenoxy acetate group, this compound exhibits remarkable potential for applications in drug discovery, agrochemicals, and advanced materials. Researchers are increasingly exploring its role as a key intermediate in synthesizing bioactive molecules, particularly those targeting inflammation and metabolic disorders.
In recent years, the demand for heterocyclic compounds like (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate has surged due to their versatility in medicinal chemistry. The thiophene-oxazole hybrid structure is known for its electron-rich properties, making it a valuable scaffold for designing small-molecule inhibitors and fluorescence probes. This aligns with the growing trend of precision medicine and targeted therapy, where researchers seek compounds with high selectivity and minimal side effects. The formyl group in its structure further enables facile derivatization, a feature highly prized in combinatorial chemistry.
From an industrial perspective, CAS No. 1117704-94-5 is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic methods, such as microwave-assisted reactions and flow chemistry, have been applied to optimize its production, reducing waste and energy consumption. These advancements resonate with the global push toward environmentally friendly manufacturing, a topic frequently searched by professionals in chemical engineering and R&D sectors.
The compound’s physicochemical properties, including solubility, stability, and reactivity, have been extensively studied to address common queries like "How to improve the yield of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate?" or "What are the storage conditions for CAS 1117704-94-5?" Such practical considerations are critical for laboratories and manufacturers aiming to scale up production while maintaining quality. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring compliance with regulatory standards.
Emerging applications of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate also extend to material science, where its conjugated system is exploited for developing organic semiconductors and photovoltaic materials. This ties into the booming interest in renewable energy and flexible electronics, areas where users frequently search for novel chemical entities with tunable electronic properties. The compound’s ability to undergo cross-coupling reactions further enhances its utility in designing functional polymers and coatings.
In summary, CAS No. 1117704-94-5 represents a multifaceted compound bridging diverse scientific disciplines. Its relevance to drug development, sustainable chemistry, and advanced materials underscores its importance in contemporary research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and technology.
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